molecular formula C25H22ClNO5 B8178149 N-Fmoc-O-methyl-3-chloro-L-tyrosine

N-Fmoc-O-methyl-3-chloro-L-tyrosine

Cat. No.: B8178149
M. Wt: 451.9 g/mol
InChI Key: HIXDGZGEBBODIH-QFIPXVFZSA-N
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Description

N-Fmoc-O-methyl-3-chloro-L-tyrosine is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a chloro and methoxy-substituted phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-O-methyl-3-chloro-L-tyrosine typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Chloro and Methoxy Substituents: The phenyl ring is functionalized with chloro and methoxy groups through electrophilic aromatic substitution reactions. This can be done using reagents like chloromethoxybenzene and a suitable catalyst.

    Coupling Reaction: The protected amino acid is then coupled with the substituted phenyl ring using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-O-methyl-3-chloro-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The chloro group can be reduced to form a hydrogen-substituted phenyl ring.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.

Scientific Research Applications

N-Fmoc-O-methyl-3-chloro-L-tyrosine has several scientific research applications, including:

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group during chain elongation.

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive peptides and peptidomimetics.

    Biological Studies: The compound can be used to study the effects of chloro and methoxy substituents on the biological activity of peptides.

Mechanism of Action

The mechanism of action of N-Fmoc-O-methyl-3-chloro-L-tyrosine depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions. In biological systems, the chloro and methoxy substituents can influence the compound’s interaction with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Similar structure but lacks the chloro substituent.

    (2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Similar structure but lacks the methoxy substituent.

Uniqueness

The presence of both chloro and methoxy substituents in N-Fmoc-O-methyl-3-chloro-L-tyrosine makes it unique. These substituents can influence the compound’s chemical reactivity and biological activity, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

(2S)-3-(3-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDGZGEBBODIH-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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